3-[(E)-Benzylideneamino]propanenitrile
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Overview
Description
3-(Benzylideneamino)propanenitrile is an organic compound with the molecular formula C10H10N2. It is a nitrile derivative, characterized by the presence of a benzylideneamino group attached to a propanenitrile backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Benzylideneamino)propanenitrile can be synthesized through the condensation reaction between benzaldehyde and 3-aminopropionitrile. The reaction typically involves mixing equimolar amounts of benzaldehyde and 3-aminopropionitrile in a suitable solvent, such as ethanol, and heating the mixture under reflux conditions. The reaction proceeds via the formation of an imine intermediate, which subsequently cyclizes to form the desired product .
Industrial Production Methods
While specific industrial production methods for 3-(Benzylideneamino)propanenitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
3-(Benzylideneamino)propanenitrile undergoes several types of chemical reactions, including:
Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to attack the imine nitrogen.
Major Products Formed
Hydrolysis: Yields the corresponding carboxylic acid and ammonia.
Reduction: Produces the primary amine.
Substitution: Forms substituted imines or amines depending on the nucleophile used.
Scientific Research Applications
3-(Benzylideneamino)propanenitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Benzylideneamino)propanenitrile involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but its ability to form stable complexes with proteins and other biomolecules is of particular interest .
Comparison with Similar Compounds
Similar Compounds
3-Aminopropionitrile: A simpler nitrile with an amino group instead of a benzylideneamino group.
Propionitrile: A basic nitrile compound without any additional functional groups.
Indole Derivatives: Compounds with similar biological activities and structural features.
Uniqueness
3-(Benzylideneamino)propanenitrile is unique due to its combination of a benzylideneamino group and a nitrile group, which imparts distinct reactivity and potential biological activities. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in synthetic and medicinal chemistry .
Properties
CAS No. |
25630-14-2 |
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Molecular Formula |
C10H10N2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
3-(benzylideneamino)propanenitrile |
InChI |
InChI=1S/C10H10N2/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6,9H,4,8H2 |
InChI Key |
DZZLDPXPPHQPEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NCCC#N |
Origin of Product |
United States |
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